molecular formula C21H16O6 B4393837 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-

Cat. No.: B4393837
M. Wt: 364.3 g/mol
InChI Key: RZMZNWGCYIZVAX-UHFFFAOYSA-N
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Description

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- is a complex organic compound with a unique structure that combines a furochromen ring system with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-11-14-7-16-17(12-4-3-5-13(6-12)25-2)10-26-18(16)9-19(14)27-21(24)15(11)8-20(22)23/h3-7,9-10H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZNWGCYIZVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-
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7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-
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7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-
Reactant of Route 4
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-
Reactant of Route 5
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7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-
Reactant of Route 6
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7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-

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